molecular formula C16H27BN2O4S B2613101 Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-90-8

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B2613101
CAS No.: 756520-90-8
M. Wt: 354.27
InChI Key: YXHQEXFMZGYIGT-UHFFFAOYSA-N
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Description

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a useful research compound. Its molecular formula is C16H27BN2O4S and its molecular weight is 354.27. The purity is usually 95%.
BenchChem offers high-quality Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis, crystal structure, and DFT study of related compounds show these as boric acid ester intermediates with benzene rings. Obtained through a three-step substitution reaction, these compounds' structures were confirmed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses via X-ray diffraction, alongside calculations using density functional theory (DFT), indicate that molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals of the compounds were investigated, revealing certain physicochemical properties (Huang et al., 2021).

Molecular Docking and Biological Assay Studies

In a study, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide underwent synthesis and its structure was determined by X-ray crystallography. Molecular docking studies to understand the interaction of this compound within the active site of the cyclooxygenase-2 enzyme were performed. However, in vitro bioassay studies indicated that the compound had no inhibition potency for cyclooxygenase-1 and -2 enzymes, showcasing its specificity and potential applications in targeted scientific research (Al-Hourani et al., 2016).

Properties

IUPAC Name

2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-7-9-14(10-8-13)18-24(20,21)12-11-19(5)6/h7-10,18H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHQEXFMZGYIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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